Levonordefrin
Overview
Description
Levonordefrin, also known as α-methylnorepinephrine, is a synthetic catecholamine and sympathomimetic amine. It is primarily used as a vasoconstrictor in local anesthetic solutions, particularly in dental procedures. This compound is designed to mimic the molecular shape of adrenaline and binds to alpha-adrenergic receptors, causing vasoconstriction .
Mechanism of Action
Target of Action
Levonordefrin, also known as Corbadrine or α-methylnorepinephrine, is a catecholamine sympathomimetic . The primary target of this compound is the alpha-2 adrenergic receptors . These receptors are found in the nasal mucosa and play a crucial role in the regulation of blood pressure and the contraction of smooth muscles .
Mode of Action
This compound is designed to mimic the molecular shape of adrenaline . It binds to alpha-adrenergic receptors in the nasal mucosa . This binding causes vasoconstriction, which is the narrowing of blood vessels . This action reduces blood flow to the area and decreases nasal congestion.
Biochemical Pathways
It is known that this compound’s action on alpha-2 adrenergic receptors can influence the sympathetic nervous system, leading to vasoconstriction and decreased nasal congestion .
Pharmacokinetics
It is known that this compound is used as a vasoconstrictor in local anesthetic solutions, indicating that it is likely administered topically and absorbed through the nasal mucosa .
Result of Action
The primary result of this compound’s action is vasoconstriction, or the narrowing of blood vessels . This leads to a decrease in blood flow to the nasal mucosa, reducing swelling and relieving nasal congestion . It is often used in dentistry for its vasoconstrictive properties .
Biochemical Analysis
Biochemical Properties
Levonordefrin is designed to mimic the molecular shape of adrenaline . It binds to alpha-adrenergic receptors in the nasal mucosa, causing vasoconstriction . This interaction with alpha-adrenergic receptors is a key aspect of its role in biochemical reactions.
Cellular Effects
This compound acts as a topical nasal decongestant and vasoconstrictor, most often used in dentistry . By binding to alpha-adrenergic receptors, it can cause vasoconstriction, influencing cell function .
Molecular Mechanism
The mechanism of action of this compound involves mimicking the molecular shape of adrenaline . It binds to alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levonordefrin can be synthesized through several synthetic routes. One common method involves the reduction of α-methylnorepinephrine. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the product .
Industrial Production Methods
In industrial settings, this compound is produced through a multi-step synthesis process. The process begins with the preparation of the precursor compound, followed by a series of chemical reactions including reduction, purification, and crystallization. The final product is obtained in a highly pure form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Levonordefrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield α-methylnorepinephrine.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: α-Methylnorepinephrine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Levonordefrin has several scientific research applications, including:
Chemistry: Used as a model compound for studying catecholamine chemistry and reactions.
Biology: Investigated for its effects on alpha-adrenergic receptors and vasoconstriction mechanisms.
Medicine: Utilized in dental anesthesia to prolong the effect of local anesthetics and reduce bleeding during procedures.
Industry: Employed in the formulation of pharmaceutical products, particularly in combination with local anesthetics
Comparison with Similar Compounds
Similar Compounds
Epinephrine: A natural catecholamine with similar vasoconstrictive properties but less stability.
Norepinephrine: Another natural catecholamine with similar pharmacologic activity but different receptor selectivity.
Phenylephrine: A synthetic compound with similar vasoconstrictive effects but different chemical structure
Uniqueness of Levonordefrin
This compound is unique in its stability compared to epinephrine and norepinephrine. It is less potent than epinephrine in raising blood pressure but provides a more stable and prolonged vasoconstrictive effect. This makes it particularly useful in dental anesthesia where prolonged vasoconstriction is desired .
Properties
IUPAC Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFQWZLICWMTKF-CDUCUWFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046349 | |
Record name | Levonordefrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Levonordefrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction. | |
Record name | Levonordefrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06707 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
829-74-3, 74812-63-8 | |
Record name | Levonordefrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=829-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levonordefrin [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nordefrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074812638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levonordefrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06707 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | levonordefrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levonordefrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVONORDEFRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V008L6478D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NORDEFRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X549E70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levonordefrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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